molecular formula C27H54N2O2 B8540085 n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide

n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide

Cat. No. B8540085
M. Wt: 438.7 g/mol
InChI Key: QDRPSHIVUBISGI-UHFFFAOYSA-N
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Description

N,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide is a useful research compound. Its molecular formula is C27H54N2O2 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide

Molecular Formula

C27H54N2O2

Molecular Weight

438.7 g/mol

IUPAC Name

N,N'-dibutyl-N,N'-dimethyl-2-tetradecylpropanediamide

InChI

InChI=1S/C27H54N2O2/c1-6-9-12-13-14-15-16-17-18-19-20-21-22-25(26(30)28(4)23-10-7-2)27(31)29(5)24-11-8-3/h25H,6-24H2,1-5H3

InChI Key

QDRPSHIVUBISGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)N(C)CCCC)C(=O)N(C)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 liter reactor, scavenged by an argon stream, is introduced 0.1 mole of N,N'-dimethyl-N,N'-dibutyl-propane diamide dissolved in 400 ml of tetrahydrofuran. Cooling takes place to -50° C. with the aid of an acetone and solid carbon dioxide bath and a N-butyl lithium solution prepared from 0.1 mole of N-butyl lithium is poured into 100 ml of anhydrous tetrahydrofuran. Under the same conditions, pouring takes place of a solution of tetradecyl iodide prepared from 0.1 mole of tetradecyl iodide and 100 ml of anhydrous tetrahydrofuran. When pouring is ended, the temperature is allowed to rise to ambient temperature, followed by refluxing the tetrahydrofuran for 3 hours. It is left to cool and then hydrolyzed with a water-ethanol mixture. The tetrahydrofuran is expelled and in this way a precipitate is formed. It is taken up with methylene chloride, washed with water, the organic layer is dried and then the solvent is expelled prior to distillation.
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N-butyl lithium
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N-butyl lithium
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100 mL
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water ethanol
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400 mL
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